molecular formula C20H15FN4O2 B7532076 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B7532076
M. Wt: 362.4 g/mol
InChI Key: UOONGEKDXFMSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) kinases, which play a crucial role in cancer cell growth and proliferation.

Mechanism of Action

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide works by binding to the ATP-binding site of FGFR kinases, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways that are involved in cancer cell growth and proliferation. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to be highly selective for FGFR kinases, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits cell growth and induces apoptosis, or programmed cell death, in cancer cells. It also reduces the invasion and migration of cancer cells, which are important processes in cancer metastasis. In addition, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its high selectivity for FGFR kinases, which reduces the risk of off-target effects. It is also a potent inhibitor of FGFR kinases, making it effective at lower concentrations than other inhibitors. However, one limitation of using N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of more potent and selective FGFR kinase inhibitors that can overcome resistance to current treatments. Another area of research is the identification of biomarkers that can predict which patients will respond best to N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide treatment. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide in humans.

Synthesis Methods

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a multistep process that involves the reaction of several chemical reagents. The first step involves the synthesis of 3-fluoro-4-imidazol-1-ylphenylmethanol, which is then converted to 3-fluoro-4-imidazol-1-ylphenylmethylamine. This intermediate is then reacted with 1-oxo-2H-isoquinoline-3-carboxylic acid to produce the final product, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide.

Scientific Research Applications

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied in scientific research for its potential use as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in cancers that are driven by FGFR kinase activity. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-16-9-13(5-6-18(16)25-8-7-22-12-25)11-23-20(27)17-10-14-3-1-2-4-15(14)19(26)24-17/h1-10,12H,11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOONGEKDXFMSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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